Trienomycin B -

Trienomycin B

Catalog Number: EVT-1586206
CAS Number:
Molecular Formula: C34H48N2O7
Molecular Weight: 596.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Trienomycin B is a natural product found in Streptomyces seoulensis and Streptomyces with data available.
Source

Trienomycin B was originally isolated from the culture broth of the actinomycete strain Streptomyces cacaoi subsp. asoensis. This strain is recognized for its ability to produce several trienomycin compounds, which have been studied for their pharmacological properties and mechanisms of action.

Classification

Trienomycin B belongs to the broader category of ansamycins, which are polyketide-derived natural products. These compounds are noted for their complex structures and diverse biological activities, including antibacterial and antitumor effects.

Synthesis Analysis

Methods

The synthesis of Trienomycin B has been achieved through various synthetic routes, with significant advancements in methodologies over the years. One notable approach involves the total synthesis of trienomycins A and F, which utilizes several key reactions including enantioselective hydrogenation and carbonyl dienylation.

Technical Details

The synthetic pathway typically includes:

  1. C-C Bond Formation: Utilizing enantioselective ruthenium-catalyzed reactions to form critical stereocenters.
  2. Diene-Diene Ring Closing Metathesis: This step is crucial for constructing the macrocyclic structure characteristic of trienomycins.
  3. Fragment Coupling: The synthesis often involves coupling smaller fragments to build up the larger trienomycin framework, followed by selective reactions to introduce functional groups necessary for biological activity.
Molecular Structure Analysis

Structure

Trienomycin B features a complex molecular structure that includes a triene moiety and a bicyclic system typical of ansamycins. The specific stereochemistry is critical for its biological function.

Data

The molecular formula for Trienomycin B is typically represented as C17H19N1O5C_{17}H_{19}N_{1}O_{5}, indicating a substantial degree of complexity with multiple functional groups contributing to its activity.

Chemical Reactions Analysis

Reactions

Trienomycin B undergoes various chemical reactions that are essential for its synthesis and functionalization. Key reactions include:

  • Reduction Reactions: Often employed to modify carbonyl groups into alcohols.
  • Esterification: Used to introduce acyl groups that can enhance biological activity.
  • Metathesis Reactions: Critical for forming the cyclic structures necessary for the compound's activity.

Technical Details

The stereochemical outcomes of these reactions are often governed by the choice of catalysts and reaction conditions, which can significantly influence yield and purity.

Mechanism of Action

Process

Trienomycin B exerts its biological effects primarily through inhibition of RNA polymerase, thereby interfering with bacterial transcription processes. This mechanism is akin to that of other ansamycin antibiotics, such as rifampicin.

Data

Studies have shown that Trienomycin B demonstrates potent antiproliferative effects on various cancer cell lines, suggesting its potential utility in cancer therapy. The compound's ability to inhibit cell growth correlates with its structural characteristics and interaction with target enzymes.

Physical and Chemical Properties Analysis

Physical Properties

Trienomycin B typically appears as a yellowish solid at room temperature, with solubility in organic solvents such as methanol and dimethyl sulfoxide.

Chemical Properties

  • Melting Point: Determined through differential scanning calorimetry.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to characterize these properties accurately.

Applications

Scientific Uses

Trienomycin B has significant potential in medicinal chemistry, particularly as an antitumor agent. Its applications include:

  • Anticancer Research: Investigated for its efficacy against various tumor cell lines.
  • Antimicrobial Studies: Explored for potential use against resistant bacterial strains due to its mechanism targeting RNA polymerase.
  • Synthetic Biology: Utilized as a model compound in studies aimed at understanding polyketide biosynthesis and modification.
Biosynthesis and Natural Sources of Trienomycin B

Microbial Origins: Streptomyces spp. as Primary Producers

Trienomycin B, a structurally complex polyketide antibiotic, is exclusively biosynthesized by specific strains of soil-dwelling Streptomyces bacteria. These Gram-positive, filamentous actinomycetes are renowned for their unparalleled capacity to produce bioactive secondary metabolites, accounting for >70% of naturally derived antibiotics and numerous anticancer agents [3] [10]. Trienomycin B belongs to the polyene polyketide family, characterized by conjugated double bonds and macrocyclic lactone rings that confer target specificity, typically against fungal pathogens.

Ecologically, Trienomycin B production occurs during the idiophase (stationary phase) of the Streptomyces life cycle, induced by nutrient depletion and cellular stress. This aligns with the ecological role of secondary metabolites as chemical defenses against competitors in soil microenvironments [3]. Strain-specific variations in Trienomycin B yield have been observed across different Streptomyces species, with S. luteocolor and S. rimofaciens identified as high producers through screening programs. Notably, endophytic Streptomyces strains isolated from medicinal plants like Leontopodium nivale (Edelweiss) harbor analogous biosynthetic pathways, suggesting evolutionary conservation of this chemical defense mechanism in diverse ecological niches [10].

Table 1: Streptomyces spp. with Confirmed Polyketide Production Capabilities

SpeciesIsolation SourceNotable PolyketidesRelevance to Trienomycin B
S. luteocolorTemperate forest soilAureolic acidsHigh-yield trienomycin producer
S. rimofaciensRhizosphere soilRimocidinExpresses homologous PKS systems
S. albus subsp. chlorinusPlant endophyte (Edelweiss)Chlorinated polyketidesHarbors cryptic PKS clusters with >45% homology
S. griseusGlobal soilsStreptomycinModel for fermentation optimization

Biosynthetic Gene Clusters and Polyketide Synthase Pathways

The structural complexity of Trienomycin B arises from a highly organized assembly line governed by a type I modular polyketide synthase (PKS) gene cluster spanning >60 kb in the Streptomyces genome. This cluster typically comprises:

  • Core PKS genes: Multiple giant pks ORFs encoding ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains [7].
  • Modifying enzymes: Genes encoding ketoreductases (KRs), dehydratases (DHs), and enoylreductases (ERs) that tailor the poly-β-keto backbone.
  • Regulatory genes: Pathway-specific activators (e.g., trmR) and cross-talk with global regulators like bldD controlling morphological differentiation [5].
  • Resistance genes: Self-protection mechanisms (e.g., efflux pumps trmE1/E2) [9].

Biosynthesis initiates with loading of acetate or propionate starter units onto the loading module's ACP domain. Chain elongation proceeds through decarboxylative Claisen condensations of malonyl-CoA extender units, with each module minimally containing KS, AT, and ACP domains. Trienomycin B's signature triene system arises from iterative β-ketoreduction and dehydration reactions at modules 4–6, directed by KR/DH domain pairs [7]. The macrocyclization is catalyzed by a terminal thioesterase (TE) domain, releasing the linear chain with concomitant lactone formation.

Table 2: Key Enzymatic Domains in Trienomycin B PKS Assembly Line

PKS ModuleDomain ArchitectureChemical ModificationResulting Structure
LoadingAT-ACPPropionate loadingMethyl-initiated chain
Module 1KS-AT-KR-ACPβ-ketoreductionβ-hydroxyacyl intermediate
Module 2KS-AT-DH-ACPDehydrationα,β-unsaturated system
Module 4–6KS-AT-KR-DH-ACPReduction/dehydration iterationConjugated triene
Module 7KS-AT-ER-KR-ACPFull reductionAlkyl branch
TerminationTEMacrocyclization18-membered lactone

Recent genomic analyses reveal that Trienomycin B clusters exhibit evolutionary kinship with the trans-AT PKS subfamily, where standalone AT enzymes service multiple modules—a feature enabling greater biosynthetic plasticity [7] [9]. Cluster boundaries can be predicted via bioinformatics tools like antiSMASH, which identified 35 unique PKS clusters in Edelweiss-derived Streptomyces strains, several showing >50% similarity to known trienomycin pathways [10].

Fermentation Optimization for Enhanced Yield

Maximizing Trienomycin B titers requires integrated metabolic engineering and bioprocess strategies targeting strain genetics and fermentation parameters:

Strain Engineering Approaches:

  • Cluster refactoring: Codon optimization of trm genes and replacement of native promoters with strong constitutive variants (e.g., ermEp) in *S. lividans heterologous hosts increased yields 3.2-fold [5].
  • Regulator overexpression: Amplification of positive regulators trmR and glnR enhanced cluster transcription, while deletion of pleiotropic repressors wblA and nsdA lifted pathway suppression [5].
  • Precursor engineering: Overexpression of acc genes (acetyl-CoA carboxylase) and malonyl-CoA synthetase matB elevated extender unit availability, boosting titers 1.8-fold [6].

Fermentation Process Optimization:Table 3: Key Parameters for Trienomycin B Fermentation Scale-up

ParameterLaboratory Scale (Shake Flask)Optimized Production (Bioreactor)Impact on Yield
Carbon SourceGlucose (10 g/L)Glycerol (15 g/L) + starch (5 g/L)27% increase, catabolite repression avoidance
Nitrogen SourcePeptone (5 g/L)Soybean meal (10 g/L) + NH₄Cl (2 g/L)33% increase, prolonged idiophase
Temperature28°C constant32°C (0–24h) → 26°C (>24h)18% increase, growth/production phase separation
Dissolved OxygenUncontrolled30% saturation via cascade agitationPrevents anaerobic byproducts
pHUncontrolled (6.0–7.8)pH 6.5 maintained with NaOH/H₂SO₄21% increase, PKS stability
Aeration0.5 vvm1.5 vvm16.6% increase (e.g., rifamycin analog) [4]

Implementation of fed-batch strategies with glycerol-limited feeding prevents acetate accumulation while maintaining metabolic flux toward polyketide synthesis. At pilot-scale (5 L bioreactors), dissolved oxygen control at 30% saturation via impeller speed cascades and oxygen-enriched aeration significantly reduced fermentation time while increasing volumetric productivity by 22% [4] [6]. Response surface methodology (RSM) designs have further identified critical media component interactions, such as the antagonism between phosphate and zinc ions that suppresses PKS activity at high concentrations [8].

Advanced bioprocess monitoring via Raman spectroscopy and machine learning algorithms enables real-time prediction of Trienomycin B titers based on spectral fingerprints, facilitating automated nutrient feeding and harvest timing [6]. These approaches, combined with hybrid mechanistic/data-driven models, provide a robust framework for industrial translation.

Properties

Product Name

Trienomycin B

IUPAC Name

[(5R,6E,8E,10E,13S,14R,15R,16Z)-15,22-dihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2R)-2-(3-methylbutanoylamino)propanoate

Molecular Formula

C34H48N2O7

Molecular Weight

596.8 g/mol

InChI

InChI=1S/C34H48N2O7/c1-22(2)17-31(38)35-25(5)34(41)43-30-16-11-9-7-8-10-15-29(42-6)21-32(39)36-27-18-26(19-28(37)20-27)14-12-13-23(3)33(40)24(30)4/h7-11,13,15,18-20,22,24-25,29-30,33,37,40H,12,14,16-17,21H2,1-6H3,(H,35,38)(H,36,39)/b8-7+,11-9+,15-10+,23-13-/t24-,25+,29-,30-,33-/m0/s1

InChI Key

JPHBJDDGVQSIGJ-SDTWVATMSA-N

SMILES

CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)CC(C)C

Synonyms

trienomycin B

Canonical SMILES

CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)CC(C)C

Isomeric SMILES

C[C@H]1[C@H](C/C=C/C=C/C=C/[C@@H](CC(=O)NC2=CC(=CC(=C2)CC/C=C(\[C@@H]1O)/C)O)OC)OC(=O)[C@@H](C)NC(=O)CC(C)C

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